A Comprehensive Technical Guide to the Synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide from Isatoic Anhydride
A Comprehensive Technical Guide to the Synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide from Isatoic Anhydride
Abstract
This guide provides an in-depth technical overview of the synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide, a versatile chemical intermediate, from isatoic anhydride and propargylamine. The document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical aspects of safety, characterization, and data analysis. The synthesis proceeds via a highly efficient and chemoselective ring-opening of the isatoic anhydride by the primary amine, driven by the irreversible loss of carbon dioxide. This process provides a direct and high-yielding route to the target compound, which is a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing the necessary expertise to replicate and optimize this synthesis for various research and development applications.
Introduction: Strategic Importance of 2-amino-N-(prop-2-yn-1-yl)benzamide
2-amino-N-(prop-2-yn-1-yl)benzamide is a key chemical intermediate whose value is anchored in its unique molecular architecture.[1] The structure features a 2-aminobenzamide scaffold, a common motif in pharmacologically active molecules, and a terminal alkyne group (propargyl group).[1] This alkyne functionality serves as a crucial reactive handle, making the molecule an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the straightforward conjugation of the benzamide core to other molecules like fluorescent dyes, affinity tags, or complex drug candidates.[1]
The utility of this compound is demonstrated in several advanced research areas:
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G Protein-Coupled Receptors (GPCRs): It is a precursor for developing high-affinity fluorescent ligands used to study intracellular allosteric binding sites, such as in the CXCR2 receptor, which is implicated in oncology and inflammation.[1]
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Oncology Research: Scaffolds related to N-(prop-2-yn-1-yl)benzamide have been explored as potential inhibitors of microRNA-21 (miR-21), an oncogenic miRNA involved in tumor cell proliferation.[1][2]
-
Enzyme Inhibition: The combination of the amino group, benzamide moiety, and the propargyl substituent confers diverse biological activities, including the potential for enzyme inhibition.[1]
Isatoic anhydride is an excellent starting material for this synthesis. It is a stable, commercially available reagent that reacts cleanly and efficiently with primary amines, offering a direct and often high-yielding pathway to 2-aminobenzamides.[3] The reaction's primary byproduct is carbon dioxide, simplifying purification.
Reaction Mechanism and Scientific Rationale
The synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide from isatoic anhydride is a classic example of nucleophilic acyl substitution followed by a decarboxylation event. The reaction is highly chemoselective, as the primary amine (propargylamine) is a stronger nucleophile than other potential reactive sites.[1]
The mechanism unfolds in three key steps:
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Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of propargylamine performing a nucleophilic attack on one of the carbonyl carbons (the more electrophilic C4 position) of the isatoic anhydride ring. This breaks the carbonyl pi bond, forming a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate is unstable and collapses. The anhydride ring opens, driven by the reformation of the carbonyl bond, leading to the formation of an unstable carbamic acid intermediate.
-
Decarboxylation and Product Formation: The carbamic acid intermediate rapidly and irreversibly decomposes, releasing a molecule of carbon dioxide (CO₂). This decarboxylation is the thermodynamic driving force for the reaction, pulling the equilibrium towards the final product, 2-amino-N-(prop-2-yn-1-yl)benzamide.
Caption: Logical workflow of the synthesis reaction.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating best practices for safety, efficiency, and purity.
Materials and Reagents
| Compound | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |
| Isatoic Anhydride | 118-48-9 | C₈H₅NO₃ | 163.13 | Skin/eye irritant, may cause allergic skin reaction.[4][5][6] |
| Propargylamine | 107-11-9 | C₃H₅N | 55.08 | Flammable, toxic, corrosive. |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | Flammable, suspected carcinogen, irritant. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | N/A |
Equipment
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Three-neck round-bottom flask (250 mL)
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Reflux condenser and heating mantle
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Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5]
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood to avoid inhaling dust from isatoic anhydride and vapors from propargylamine and dioxane.[4][7]
-
Handling Reagents: Isatoic anhydride can cause skin and eye irritation and may lead to allergic skin reactions.[6] Avoid creating dust.[5] Propargylamine is flammable and toxic; handle with extreme care.
-
Emergency Measures: An eyewash station and safety shower should be readily accessible.[7] In case of skin contact, wash immediately with plenty of soap and water.[4][8] If eye contact occurs, rinse cautiously with water for several minutes.[5]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add isatoic anhydride (8.15 g, 50.0 mmol, 1.0 eq) and anhydrous 1,4-dioxane (100 mL).
-
Heating and Dissolution: Begin stirring the mixture and heat it to 60-70 °C using a heating mantle to dissolve the isatoic anhydride.
-
Amine Addition: In the dropping funnel, prepare a solution of propargylamine (2.90 g, 52.5 mmol, 1.05 eq) in anhydrous 1,4-dioxane (25 mL). Add this solution dropwise to the stirred isatoic anhydride solution over approximately 1.5 hours. Maintain the reaction temperature between 60-70 °C. Vigorous evolution of CO₂ gas will be observed.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 70 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate of the product may form.
-
Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Purification:
-
To the resulting crude solid, add deionized water (100 mL) and stir to form a slurry.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted starting materials or water-soluble impurities.
-
Dry the purified product under vacuum to a constant weight. A yield of approximately 90-95% is expected.
-
Caption: Step-by-step experimental workflow.
Characterization
The identity and purity of the synthesized 2-amino-N-(prop-2-yn-1-yl)benzamide should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure and proton/carbon environments.
-
FT-IR Spectroscopy: To identify key functional groups (N-H stretches for the amine and amide, C=O stretch for the amide, and the C≡C-H stretch for the terminal alkyne).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]
-
Melting Point: To assess the purity of the final compound.
Data Summary and Expected Results
| Parameter | Value | Notes |
| Isatoic Anhydride | 8.15 g (50.0 mmol) | Limiting Reagent |
| Propargylamine | 2.90 g (52.5 mmol) | 1.05 equivalents |
| Solvent | 1,4-Dioxane | Anhydrous |
| Reaction Temperature | 60 - 70 °C | Controlled heating is crucial. |
| Reaction Time | ~3 hours | Addition + Reaction |
| Theoretical Yield | 8.71 g | Based on 100% conversion |
| Expected Actual Yield | 7.8 - 8.3 g | Typically 90-95% |
| Appearance | Off-white to light brown solid | |
| Molecular Weight | 174.20 g/mol | C₁₀H₁₀N₂O |
Conclusion
The synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide from isatoic anhydride is a robust, efficient, and highly reliable method for producing this valuable chemical intermediate. The reaction's high chemoselectivity and the thermodynamic favorability from CO₂ evolution contribute to excellent yields and simplified purification. By following the detailed protocol and safety guidelines outlined in this document, researchers can confidently produce high-purity material suitable for advanced applications in drug discovery and medicinal chemistry, particularly for developing novel molecular probes and therapeutic agents.
References
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2-amino-N-(prop-2-en-1-yl)benzamide - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of Step 1. 2-Amino-N-phenylbenzamide. - PrepChem.com. PrepChem.com. Available at: [Link]
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Isatoic Anhydride SDS of Suppliers - Anmol Chemicals. Anmol Chemicals. Available at: [Link]
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Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
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Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. ResearchGate. Available at: [Link]
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Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central. Available at: [Link]
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Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. PubMed. Available at: [Link]
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Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. National Institutes of Health. Available at: [Link]
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Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Available at: [Link]
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Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed. Available at: [Link]
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